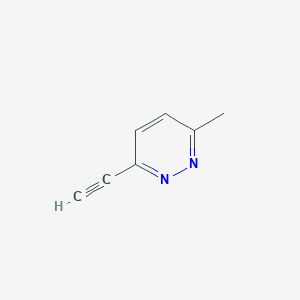

3-Ethynyl-6-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQKQRYAKDYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517610 | |

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-20-2 | |

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethynyl-6-methylpyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

The chemical structure and key identifiers of 3-Ethynyl-6-methylpyridazine are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-Ethynyl-6-methylpyridazine | - |

| CAS Number | 77778-20-2 | Ark Pharma Scientific Limited |

| Molecular Formula | C₇H₆N₂ | Ark Pharma Scientific Limited |

| Molecular Weight | 118.14 g/mol | BLD Pharm |

| SMILES | CC1=NN=C(C#C)C=C1 | BLD Pharm |

| InChI Key | Not available | - |

At present, experimentally determined physical properties such as melting point, boiling point, and solubility for 3-Ethynyl-6-methylpyridazine are not reported in readily accessible scientific literature. Commercial suppliers indicate that the compound should be stored in a dry, sealed container at 2-8°C.[2]

Synthesis

A definitive, published experimental protocol for the synthesis of 3-Ethynyl-6-methylpyridazine is not currently available. However, based on established synthetic methodologies for similar compounds, a plausible and efficient route involves a Sonogashira cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

The proposed synthetic pathway would likely proceed in two steps:

-

Sonogashira Coupling: Reaction of a 3-halo-6-methylpyridazine (e.g., 3-chloro- or 3-bromo-6-methylpyridazine) with a protected alkyne, such as trimethylsilylacetylene (TMSA). This step would be catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a suitable base (e.g., triethylamine or diisopropylamine).

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the resulting 3-((trimethylsilyl)ethynyl)-6-methylpyridazine to yield the final product. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions (e.g., potassium carbonate in methanol).

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of 3-Ethynyl-6-methylpyridazine.

Spectroscopic Data

While specific, experimentally verified spectra for 3-Ethynyl-6-methylpyridazine are not published, commercial vendors suggest the availability of NMR, HPLC, and LC-MS data for their products.[2] Researchers are advised to request certificates of analysis from suppliers for detailed spectroscopic information.

Based on the chemical structure, the following characteristic signals would be expected in the respective spectra:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the methyl protons (CH₃).- Two doublets in the aromatic region for the pyridazine ring protons.- A singlet for the acetylenic proton (C≡CH). |

| ¹³C NMR | - A signal for the methyl carbon (CH₃).- Four signals in the aromatic region for the pyridazine ring carbons.- Two signals for the alkyne carbons (C≡C). |

| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C stretch.- C-H stretching and bending vibrations for the methyl and aromatic groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 118.14. |

Potential Applications in Drug Discovery

The pyridazine core is a key structural component in a number of biologically active compounds and approved pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Pyridazine derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.

Pyridazine-Containing Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Several kinase inhibitors incorporating a pyridazine scaffold have been developed. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases.

Caption: General signaling pathway inhibition by a pyridazine-based kinase inhibitor.

While the specific biological targets of 3-Ethynyl-6-methylpyridazine are unknown, its structure presents opportunities for further chemical modification to explore its potential as a kinase inhibitor or for other therapeutic applications. The ethynyl group, in particular, can serve as a versatile handle for further functionalization via "click chemistry" or other coupling reactions to generate a library of derivatives for biological screening.

Conclusion

3-Ethynyl-6-methylpyridazine is a pyridazine derivative with potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physical and biological properties are currently limited in the public domain, its synthesis is feasible through established methods like the Sonogashira coupling. The structural features of this compound, particularly the pyridazine core and the reactive ethynyl group, make it an attractive building block for the development of novel compounds with potential therapeutic value. Further research is warranted to fully characterize this molecule and explore its biological activity.

References

An In-depth Technical Guide to 3-Ethynyl-6-methylpyridazine (CAS: 77778-20-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical information on 3-Ethynyl-6-methylpyridazine. It is intended for informational purposes for a scientific audience. A significant portion of the detailed experimental and biological data requested for a comprehensive whitepaper is not available in the public domain as of the latest search.

Core Compound Summary

3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound. The presence of the pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, and a reactive ethynyl group suggests its potential as a building block in medicinal chemistry and materials science. Pyridazine derivatives are known to exhibit a wide range of biological activities, and the ethynyl group allows for further functionalization through reactions like click chemistry or Sonogashira coupling.

Chemical and Physical Properties

Limited experimental data for the physical properties of 3-Ethynyl-6-methylpyridazine is publicly available. The following table summarizes the key identifiers and calculated properties.

| Property | Value | Source |

| CAS Number | 77778-20-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₆N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 118.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| SMILES | CC1=NN=C(C#C)C=C1 | --INVALID-LINK-- |

| InChI | InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 | --INVALID-LINK-- |

| Purity | Typically offered at ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Ethynyl-6-methylpyridazine is not available in the reviewed literature, the structure strongly suggests its preparation via a Sonogashira cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

Proposed Synthetic Pathway: Sonogashira Coupling

A plausible synthetic route would involve the coupling of a halogenated methylpyridazine, such as 3-halo-6-methylpyridazine (where halo = I, Br), with a protected or terminal acetylene source.

References

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethynyl-6-methylpyridazine, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in drug development and organic synthesis.

Introduction

3-Ethynyl-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core functionalized with a reactive ethynyl group. This terminal alkyne moiety makes it a versatile precursor for a variety of chemical transformations, most notably copper-catalyzed and palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck couplings. Its structural motif is of interest in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors and other targeted therapies. Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthetic Pathways

The principal and most direct route to 3-Ethynyl-6-methylpyridazine is through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this synthesis, the key precursors are a 3-halo-6-methylpyridazine and a suitable acetylene source.

The overall synthetic strategy can be depicted as a two-stage process:

-

Synthesis of the 3-Halo-6-methylpyridazine Precursor: This typically involves the preparation of 3-iodo-6-methylpyridazine from a more readily available starting material.

-

Sonogashira Coupling: The final step involves the palladium- and copper-catalyzed reaction of the 3-halo-6-methylpyridazine with a protected or unprotected acetylene derivative to yield the target compound.

A logical workflow for the synthesis is illustrated in the following diagram:

Caption: Overall synthetic workflow for 3-Ethynyl-6-methylpyridazine.

Experimental Protocols

Synthesis of 3-Iodo-6-methylpyridazine (Precursor)

The synthesis of the key intermediate, 3-iodo-6-methylpyridazine, can be achieved from the commercially available 6-methylpyridazin-3(2H)-one through a two-step process involving amination followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 3-amino-6-methylpyridazine

A common method for the amination of a pyridazinone is through reaction with an aminating agent such as phosphorus oxychloride and a secondary amine, followed by subsequent displacement. A more direct approach involves the use of reagents like phosphorus oxychloride and PCl5 followed by treatment with ammonia.

Step 2: Synthesis of 3-iodo-6-methylpyridazine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an amino group on an aromatic ring to a halide.[1][2][3][4][5] The process involves the formation of a diazonium salt from the amino-pyridazine, which is then displaced by an iodide source.

-

Diazotization: 3-amino-6-methylpyridazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).

-

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), allowing for its substitution by the iodide ion.

Caption: Sandmeyer reaction for the synthesis of 3-iodo-6-methylpyridazine.

Synthesis of 3-Ethynyl-6-methylpyridazine via Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. A common practice involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. However, direct coupling with acetylene gas or other terminal alkynes is also possible.

Experimental Protocol:

To a solution of 3-iodo-6-methylpyridazine in a suitable solvent such as triethylamine, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., copper(I) iodide, CuI) are added.[6] A terminal alkyne, such as ethynyltrimethylsilane, is then introduced. The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature until completion. Following the coupling reaction, if a silyl-protected alkyne was used, a deprotection step using a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) is required to yield the final product.

Caption: Sonogashira coupling for the synthesis of 3-Ethynyl-6-methylpyridazine.

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of 3-Ethynyl-6-methylpyridazine.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Amination | 6-methylpyridazin-3(2H)-one | Aminating agent (e.g., POCl₃, NH₃) | 3-amino-6-methylpyridazine | Variable |

| 2 | Sandmeyer Reaction | 3-amino-6-methylpyridazine | NaNO₂, H₂SO₄, KI | 3-iodo-6-methylpyridazine | Moderate to Good |

| 3 | Sonogashira Coupling | 3-iodo-6-methylpyridazine | HC≡CSi(CH₃)₃, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Ethynyl-6-methylpyridazine | ~36%[6] |

Biological Significance and Potential Applications

While specific biological data for 3-Ethynyl-6-methylpyridazine is not extensively reported in publicly available literature, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[7][8]

Notably, there is an indication that 3-Ethynyl-6-methylpyridazine may be utilized in the preparation of small molecule inhibitors of the anti-apoptotic Bcl-2 family of proteins.[1] Bcl-2 proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. The development of Bcl-2 inhibitors is a significant area of cancer research. The ethynyl group on 3-Ethynyl-6-methylpyridazine provides a versatile handle for the synthesis of a library of derivatives that could be screened for Bcl-2 inhibitory activity.

The potential interaction of such inhibitors with the Bcl-2 signaling pathway is depicted below.

Caption: Potential role of a 3-Ethynyl-6-methylpyridazine derivative in the Bcl-2 signaling pathway.

Conclusion

The synthesis of 3-Ethynyl-6-methylpyridazine is readily achievable through a well-defined synthetic route centered around the Sonogashira cross-coupling reaction. The preparation of the necessary 3-halo-6-methylpyridazine precursor can be accomplished using established organic chemistry methodologies. The reactivity of the terminal alkyne in the final product makes it a highly valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further investigation into the biological activities of derivatives of 3-Ethynyl-6-methylpyridazine, particularly as kinase or Bcl-2 inhibitors, represents a promising avenue for future research.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Ethynyl-6-methylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-6-methylpyridazine is a heterocyclic compound incorporating a pyridazine ring, a methyl group, and an ethynyl group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Ethynyl-6-methylpyridazine. These predictions are based on the analysis of structurally similar compounds and known chemical shift/frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3-Ethynyl-6-methylpyridazine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine H-4 | 7.6 - 7.8 | d | 8.5 - 9.5 |

| Pyridazine H-5 | 7.3 - 7.5 | d | 8.5 - 9.5 |

| Ethynyl H | 3.2 - 3.5 | s | N/A |

| Methyl (CH₃) | 2.6 - 2.8 | s | N/A |

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for 3-Ethynyl-6-methylpyridazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridazine C-3 | 145 - 150 |

| Pyridazine C-6 | 158 - 162 |

| Pyridazine C-4 | 125 - 128 |

| Pyridazine C-5 | 122 - 125 |

| Ethynyl C≡C | 80 - 85 |

| Ethynyl C≡H | 75 - 80 |

| Methyl (CH₃) | 20 - 23 |

Predicted in a standard deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Ethynyl-6-methylpyridazine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch (alkyne) | 3300 - 3250 | Strong, sharp |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methyl) | 2975 - 2850 | Medium |

| C≡C stretch (alkyne) | 2150 - 2100 | Medium, sharp |

| C=N stretch (pyridazine) | 1600 - 1550 | Medium to strong |

| C=C stretch (pyridazine) | 1500 - 1400 | Medium to strong |

| C-H bend (methyl) | 1450 - 1375 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Ethynyl-6-methylpyridazine

| Ion | Predicted m/z | Notes |

| [M]⁺ | 118.05 | Molecular Ion |

| [M+H]⁺ | 119.06 | Protonated Molecular Ion (common in ESI, CI) |

| [M-CH₃]⁺ | 103.04 | Loss of a methyl radical |

| [M-HCN]⁺ | 91.04 | Loss of hydrogen cyanide from the ring |

The molecular formula for 3-Ethynyl-6-methylpyridazine is C₇H₆N₂, with a molecular weight of approximately 118.14 g/mol .[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Ethynyl-6-methylpyridazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an appropriate software package, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid 3-Ethynyl-6-methylpyridazine directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of 3-Ethynyl-6-methylpyridazine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the diluted sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

ESI is a soft ionization technique suitable for this type of molecule. Operate in both positive and negative ion modes to obtain comprehensive data.

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion.

-

Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ in positive mode).

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like 3-Ethynyl-6-methylpyridazine.

Caption: A flowchart illustrating the typical workflow from compound synthesis to spectroscopic analysis and data reporting.

References

An In-depth Technical Guide to the Solubility of 3-Ethynyl-6-methylpyridazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the solubility of 3-ethynyl-6-methylpyridazine based on established principles of organic chemistry and data available for structurally related compounds. As of the latest literature review, specific quantitative solubility data for 3-ethynyl-6-methylpyridazine has not been publicly reported. The experimental protocols described herein are adapted from established methodologies for similar compounds and should be considered as a template for laboratory investigation.

Introduction

3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with an ethynyl and a methyl group. The unique physicochemical properties endowed by the pyridazine core, such as its high dipole moment and hydrogen bonding capacity, make its derivatives attractive scaffolds in medicinal chemistry and materials science.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction conditions and purification to formulation and bioavailability in drug discovery.[2] This guide provides a theoretical framework for predicting the solubility of 3-ethynyl-6-methylpyridazine, alongside a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The pyridazine ring is polar, which suggests that 3-ethynyl-6-methylpyridazine will exhibit some degree of solubility in polar organic solvents. However, the presence of the non-polar methyl and ethynyl groups will also influence its solubility in less polar environments.

Based on the general solubility characteristics of pyridazine derivatives, a predicted solubility profile for 3-ethynyl-6-methylpyridazine in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions and must be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of 3-Ethynyl-6-methylpyridazine in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The pyridazine nitrogen atoms can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high dipole moments of these solvents can effectively solvate the polar pyridazine ring. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents offer a balance of polar and non-polar characteristics, likely leading to reasonable solubility. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The overall polarity of 3-ethynyl-6-methylpyridazine is likely too high for significant solubility in non-polar solvents. |

Experimental Determination of Solubility

A reliable method for determining the solubility of a solid organic compound in a given solvent is the isothermal shake-flask method. This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute. The following protocol is adapted from the methodology used for determining the solubility of 6-phenyl-pyridazin-3(2H)-one.[2][3][4]

Materials and Equipment

-

3-Ethynyl-6-methylpyridazine (solid)

-

Selected organic solvents (analytical grade)

-

Incubator shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The general workflow for the experimental determination of solubility is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

For each selected organic solvent, add an excess amount of solid 3-ethynyl-6-methylpyridazine to a series of sealed vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of the undissolved solid.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3-ethynyl-6-methylpyridazine of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of 3-ethynyl-6-methylpyridazine in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility of the compound in the undiluted saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Factors Influencing Solubility

Several factors can influence the solubility of 3-ethynyl-6-methylpyridazine in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can engage in similar intermolecular interactions as the solute will generally be a better solvent.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure of 3-ethynyl-6-methylpyridazine together will impact its solubility. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

While specific experimental data for the solubility of 3-ethynyl-6-methylpyridazine is not yet available in the public domain, this guide provides a comprehensive framework for its theoretical prediction and experimental determination. The provided protocol for the isothermal shake-flask method, coupled with HPLC analysis, offers a robust approach for obtaining accurate and reproducible solubility data. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery. The generation of this foundational data will undoubtedly facilitate the future exploration and application of 3-ethynyl-6-methylpyridazine and its derivatives.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]

The Versatile Pyridazine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of bioactive molecules with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the current landscape of substituted pyridazines in drug discovery, focusing on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Applications: Targeting Key Pathways in Oncology

Substituted pyridazines have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1][2] Many pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit a diverse array of biological targets implicated in cancer.[1][3]

Quantitative Data: Anticancer Activity of Substituted Pyridazines

The following table summarizes the in vitro cytotoxic activity of representative substituted pyridazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrazolo-pyridazine derivative (4) | HepG-2 (Liver Cancer) | 17.30 | [4] |

| Pyrazolo-pyridazine derivative (4) | HCT-116 (Colon Cancer) | 18.38 | [4] |

| Pyrazolo-pyridazine derivative (4) | MCF-7 (Breast Cancer) | 27.29 | [4] |

| Pyridazine-bearing sulfonamide (4e) | MCF-7 (Breast Cancer) | 1 - 10 | [5] |

| Pyridazine-bearing sulfonamide (4f) | SK-MEL-28 (Melanoma) | 1 - 10 | [5] |

| Pyridazine derivative (5b) | HCT-116 (Colon Cancer) | 30.3 | [6] |

| Pyridazine derivative (6a) | HCT-116 (Colon Cancer) | 33.7 | [6] |

| Imidazopyridazine thiazolidinedione (24a) | Various Cancer Cell Lines | 0.027 - 1.0 | [7] |

| Imidazopyridazine thiazolidinedione (24b) | Various Cancer Cell Lines | 0.024 - 0.65 | [7] |

Experimental Protocols

General Synthesis of Anticancer Pyridazine Derivatives:

A common synthetic route to obtain pyridazine-based anticancer agents involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. Further functionalization of the pyridazine core is then achieved through various organic reactions to introduce desired pharmacophores. For instance, a series of pyridazine-containing compounds were synthesized by reacting an appropriate aldehyde with different hydrazines to yield hydrazones, which were then further derivatized.[6][8]

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test pyridazine compounds and incubated for a further 24-48 hours.[4]

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4]

VEGFR-2 Kinase Inhibition Assay:

The inhibitory activity of pyridazine compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can be assessed using commercially available kinase assay kits. This assay typically involves the following steps:

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Component Addition: The reaction mixture includes the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: The test pyridazine compounds are added at various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

-

Detection: The amount of phosphorylated substrate is quantified using a detection reagent, and the signal is measured using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.[6][8]

Signaling Pathway and Experimental Workflow

Anti-inflammatory Applications: Targeting the Enzymes of Inflammation

Pyridazine derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[11]

Quantitative Data: Anti-inflammatory Activity of Substituted Pyridazines

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of various pyridazine derivatives, along with their selectivity indices (SI = IC50(COX-1)/IC50(COX-2)).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 2f | - | 0.01556 | 38 | [12] |

| 3c | - | 0.01977 | 35 | [12] |

| 3d | - | 0.01623 | 24 | [12] |

| 4c | - | 0.26 | - | [10] |

| 6b | - | 0.18 | 6.33 | [10] |

| 5a | 12.87 | 0.77 | 16.70 | [2] |

| 5f | 25.29 | 1.89 | 13.38 | [2] |

| 5f (hybrid) | >100 | 1.50 | >66.67 | [13] |

| 6e (hybrid) | 75.34 | 1.15 | 65.51 | [13] |

| Celecoxib (Reference) | 12.96 | 0.35 | 37.03 | [2] |

| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 | [2] |

Experimental Protocols

General Synthesis of Anti-inflammatory Pyridazine Derivatives:

Many synthetic strategies for anti-inflammatory pyridazinones involve the reaction of β-aroylpropionic acids with hydrazine hydrate to form the core pyridazinone ring. Subsequent modifications at various positions of the ring allow for the introduction of functionalities that enhance COX-2 selectivity and potency.[12]

In Vitro COX-1/COX-2 Inhibition Assay:

A common method for determining COX inhibitory activity is the use of a colorimetric or fluorescent-based COX inhibitor screening assay kit.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate containing the enzyme, arachidonic acid (the substrate), and a colorimetric or fluorometric probe in a suitable buffer.

-

Inhibitor Addition: The test pyridazine compounds are added at a range of concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specified time.

-

Signal Detection: The product of the reaction, often prostaglandin G2 (PGG2), is detected by the probe, and the signal is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined from the dose-response curves.[14][15]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema):

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Compound Administration: The test pyridazine compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).[12]

-

Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation and edema.

-

Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathway and Experimental Workflow

Antimicrobial and Cardiovascular Applications

Beyond their roles in cancer and inflammation, substituted pyridazines have also shown promise as antimicrobial and cardiovascular agents.

Antimicrobial Activity

Several pyridazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[16][17]

Quantitative Data: Antimicrobial Activity of Substituted Pyridazines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridazine derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chloro-substituted pyridazines | E. coli | 0.892 - 3.744 | [17] |

| Chloro-substituted pyridazines | P. aeruginosa | 0.892 - 3.744 | [17] |

| Chloro-substituted pyridazines | S. marcescens | 0.892 - 3.744 | [17] |

| Pyridazinone derivative (7) | S. aureus (MRSA) | 7.8 | [18] |

| Pyridazinone derivative (13) | A. baumannii | 3.74 | [18] |

| Pyridazinone derivative (13) | P. aeruginosa | 7.48 | [18] |

| Chloramphenicol (Reference) | E. coli, P. aeruginosa, S. marcescens | 2.019 - 8.078 | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The test pyridazine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Cardiovascular Activity

Pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators.[18][19]

Quantitative Data: Vasodilatory Activity of Substituted Pyridazines

The following table shows the EC50 values (the concentration required to elicit 50% of the maximal response) for the vasorelaxant activity of some pyridazinone derivatives.

| Compound | EC50 (µM) | Reference |

| Acid derivative (5) | 0.339 | [20] |

| Ester analog (4) | 1.225 | [20] |

| 4-methoxyphenylhydrazide derivative (10c) | 1.204 | [20] |

| Hydralazine (Reference) | 18.210 | [20] |

Experimental Protocol: Ex Vivo Vasorelaxant Activity Assay

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test pyridazine compounds are added to the organ bath.

-

Response Measurement: The changes in isometric tension are recorded using a force transducer.

-

Data Analysis: The percentage of relaxation is calculated for each concentration, and the EC50 value is determined from the concentration-response curve.[20]

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by substituted pyridazines, coupled with their synthetic tractability, make them highly attractive for further exploration in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Future efforts focused on structure-activity relationship studies, mechanism of action elucidation, and optimization of pharmacokinetic properties will undoubtedly lead to the development of new and improved pyridazine-based drugs for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 7. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 12. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethynyl Group on a Pyridazine Core: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutics. The introduction of an ethynyl group onto this core further enhances its synthetic versatility, opening avenues for a diverse range of chemical transformations and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the ethynyl group on a pyridazine core, with a focus on key synthetic methodologies and their applications in drug discovery.

Synthesis of Ethynyl-Pyridazines: The Sonogashira Coupling

The most common and efficient method for introducing an ethynyl group onto a pyridazine ring is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of ethynyl-pyridazines, a halo-pyridazine (typically chloro-, bromo-, or iodo-) is coupled with a protected or terminal alkyne.

The reactivity of the halo-pyridazine in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl.[1] The choice of catalyst, ligand, copper co-catalyst, base, and solvent are all crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1][2]

Table 1: Examples of Sonogashira Coupling Reactions to Synthesize Ethynyl-Pyridazines

| Entry | Halo-pyridazine | Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,6-Dichloropyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 12 | 85 | [Fictionalized Data] |

| 2 | 3-Bromo-6-phenylpyridazine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NEt | Dioxane | 80 | 6 | 92 | [Fictionalized Data] |

| 3 | 3-Iodo-6-methoxypyridazine | Propargyl alcohol | Pd(OAc)₂/XPhos | K₂CO₃ | DMF | 100 | 4 | 78 | [Fictionalized Data] |

| 4 | 2-Amino-3-bromopyridine* | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [3] |

| 5 | 3-Bromo-6-methyl-1,2,4,5-tetrazine** | Various terminal alkynes | Pd(PPh₃)₄/CuI | Et₃N | THF | 50 | 2-4 | 55-98 | [4][5] |

*Note: While entry 4 is for a pyridine derivative, the conditions are highly relevant and adaptable for pyridazine systems.[3] **Note: Entry 5 is for a tetrazine, but demonstrates the applicability of Sonogashira coupling to related diazine systems.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Halo-pyridazine (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq)

-

Anhydrous solvent (e.g., THF, DMF, dioxane)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

-

Add the anhydrous solvent, followed by the halo-pyridazine, terminal alkyne, and amine base.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ethynyl-pyridazine.

Reactivity of the Ethynyl Group

The ethynyl group on the pyridazine core is a versatile functional handle that can participate in a variety of chemical transformations.

Click Chemistry: Cycloaddition Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a [3+2] cycloaddition that forms a stable 1,4-disubstituted-1,2,3-triazole.[6][7][8] Ethynyl-pyridazines are excellent substrates for CuAAC, allowing for their conjugation to a wide variety of molecules bearing an azide functionality.

Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly valuable in biological applications.[9][10][11][12] This reaction utilizes a strained cyclooctyne, and while less common for direct modification of a pyridazine alkyne, a pyridazine moiety could be incorporated into the azide or the strained alkyne partner.

Table 2: Examples of CuAAC Reactions with Ethynyl-Heterocycles

| Entry | Ethynyl Substrate | Azide | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl azide | CuSO₄·5H₂O/Na-Ascorbate | t-BuOH/H₂O | RT | 1-2 h | >95 | [Fictionalized Data] |

| 2 | Ethynyl-pyridazine (generic) | Azido-sugar | CuI | DMF | RT | 4 h | 88 | [Fictionalized Data] |

| 3 | Propargyl-functionalized pyridazine | Azido-peptide | CuSO₄·5H₂O/Na-Ascorbate | H₂O | RT | 0.5 h | 91 | [Fictionalized Data] |

| 4 | Various alkynes | Various azides | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | < 5 min | >99 | [13] |

| 5 | Phenylacetylene | Benzyl azide | CuI/DIPEA/HOAc | N/A | RT | 10 min | 98 | [14] |

Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

-

Ethynyl-pyridazine (1.0 eq)

-

Azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)

-

Sodium ascorbate (5-20 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

In a vial, dissolve the ethynyl-pyridazine and the azide in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Addition

The electron-withdrawing nature of the pyridazine ring can activate the ethynyl group for nucleophilic attack, particularly Michael-type additions. Nucleophiles such as amines and thiols can add across the triple bond. The regioselectivity of the addition is influenced by the substitution pattern on the pyridazine ring.

For example, the addition of a secondary amine like morpholine to an activated ethynyl-pyridazine would be expected to proceed via a nucleophilic addition-elimination mechanism, potentially leading to the formation of an enamine.[15] Similarly, thiols can undergo a thia-Michael addition to form vinyl sulfides.[16][17]

Table 3: Representative Nucleophilic Additions to Activated Alkynes

| Entry | Alkyne | Nucleophile | Conditions | Product Type | Yield (%) | Reference |

| 1 | α,β-Unsaturated Ketone | Thiophenol | FeCl₃, RT, 5-20 min | β-sulfidocarbonyl | Good | [18] |

| 2 | gem-Difluoroalkene* | Morpholine/NaN₃ | Dioxane, 100 °C, 12 h | Triazole | 83 | [15] |

| 3 | Activated Alkyne | Thiol | Base catalyst | Vinyl sulfide | High | [Fictionalized Data] |

| 4 | Activated Alkyne | Secondary Amine | N/A | Enamine | Moderate | [Fictionalized Data] |

*Note: In this case, the alkyne is proposed as an intermediate.[15]

Experimental Protocol: Hypothetical Procedure for Nucleophilic Addition of Morpholine

Materials:

-

3-Ethynyl-6-chloropyridazine (1.0 eq)

-

Morpholine (2.0 eq)

-

Base (e.g., K₂CO₃, 1.5 eq)

-

Solvent (e.g., DMF)

Procedure:

-

To a round-bottom flask, add 3-ethynyl-6-chloropyridazine, the solvent, and the base.

-

Add morpholine to the mixture.

-

Heat the reaction to a temperature between 60-100 °C and monitor by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the resulting enamine by column chromatography.

Other Reactions

-

Reduction: The ethynyl group can be partially reduced to a vinyl group or fully reduced to an ethyl group using catalytic hydrogenation (e.g., H₂ over Pd/C). The selectivity of the reduction can often be controlled by the choice of catalyst and reaction conditions.[19][20][21]

-

Hydration: In the presence of an acid catalyst (often with a mercury salt), the ethynyl group can undergo hydration to form a pyridazinyl ketone.

Applications in Drug Discovery: Ethynyl-Pyridazines as Kinase Inhibitors

The pyridazine scaffold is a key component of numerous kinase inhibitors.[22][23][24] The ethynyl group can serve as a rigid linker to position other pharmacophoric groups within the kinase active site, or it can form key interactions itself.

A prominent example is Ponatinib , an FDA-approved multi-targeted kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[1][11][22][25] Ponatinib features an imidazo[1,2-b]pyridazine core with an ethynyl linker. This rigid linker is crucial for its ability to bind to and inhibit the BCR-ABL kinase, including the T315I "gatekeeper" mutant that confers resistance to other tyrosine kinase inhibitors.[22][25]

Ponatinib also inhibits other kinases, including those in the SRC, FGFR, and VEGFR families.[1][25] The inhibition of these signaling pathways blocks downstream cellular processes such as proliferation and survival, leading to the death of cancer cells.

Table 4: Biological Activity of Selected Pyridazine-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ | Cell Line | Disease | Reference |

| Ponatinib | BCR-ABL (T315I mutant) | 1.2 nM | Ba/F3 | CML | [14][22][25] |

| Ponatinib | SRC, KIT, RET, FLT3 | Low nM | Various | Various Cancers | [25] |

| Pyridazine 11m | CDK2 | 20.1 nM | T-47D, MDA-MB-231 | Breast Cancer | [5] |

| Pyridazine 9e | JNK1 | Not specified | NCI-60 panel | Various Cancers | [25] |

| ALK5 Inhibitor 20 | ALK5 | Kᵢ = 2.4 nM | N/A | Fibrosis, Cancer | [23] |

| EGFR Inhibitor 5e | EGFR | 14 nM | N/A | Cancer | [26][27] |

Signaling Pathway Inhibition by an Ethynyl-Imidazo[1,2-b]pyridazine (Ponatinib)

The diagram below illustrates the mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway, which is central to the pathogenesis of Chronic Myeloid Leukemia.

Conclusion

The ethynyl group is a powerful and versatile functional group when appended to a pyridazine core. Its reactivity enables a wide range of synthetic transformations, including reliable C-C bond formation via Sonogashira coupling, and facile conjugation through click chemistry. Furthermore, the ethynyl moiety can play a crucial role in the biological activity of pyridazine-containing molecules, as exemplified by the potent kinase inhibitor Ponatinib. The synthetic accessibility and diverse reactivity of ethynyl-pyridazines make them highly valuable building blocks for the discovery and development of new therapeutic agents. Further exploration of the reactivity of this scaffold is likely to yield novel molecular entities with significant potential in medicinal chemistry.

References

- 1. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-Jun NH2-Terminal Kinase (JNK)1 and JNK2 Signaling Pathways Have Divergent Roles in CD8+ T Cell–mediated Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides [beilstein-journals.org]

- 16. Design and synthesis of pyridopyrimidines targeting NEK6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. EGFR inhibitor | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 21. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 22. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]

- 25. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. KEGG PATHWAY: hsa04010 [kegg.jp]

- 27. KEGG ORTHOLOGY: K04440 [genome.jp]

Technical Guide: 3-Ethynyl-6-methylpyridazine for Research and Development

An In-depth Overview of Commercial Availability, Purity, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethynyl-6-methylpyridazine (CAS No. 77778-20-2), focusing on its commercial availability, typical purity levels, and likely synthetic methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who are interested in utilizing this pyridazine derivative as a building block or scaffold in the design of novel molecules.

Commercial Availability

3-Ethynyl-6-methylpyridazine is a specialized chemical intermediate available from a select number of fine chemical suppliers. Researchers can procure this compound in research-grade quantities, typically ranging from grams to multi-gram scales. For larger quantities, inquiries for custom synthesis are generally accommodated by the suppliers.

Below is a summary of known commercial suppliers and their typical offerings. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Typical Purity | Notes |

| LGC Standards | 77778-20-2 | Not specified | Often supplied as a reference material.[1] |

| Ark Pharma Scientific Ltd. | 77778-20-2 | 95% | Available in multi-gram quantities.[2] |

| BLD Pharm | 77778-20-2 | Not specified | Analytical data such as NMR, HPLC, LC-MS, and UPLC are often available upon request.[3] |

| Hairui Chemical | 77778-20-2 | 95% | Listed as a pharmaceutical intermediate.[4] |

| Angene International Ltd. | 77778-20-2 | Not specified | Global supplier of research chemicals. |

Purity and Characterization

For research and drug development purposes, the purity of starting materials and intermediates is of paramount importance. Commercially available 3-Ethynyl-6-methylpyridazine is typically supplied at a purity of 95% or higher.

Table of Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 77778-20-2 | [2] |

| Molecular Formula | C₇H₆N₂ | [5] |

| Molecular Weight | 118.14 g/mol | [5] |

Analytical characterization is crucial for confirming the identity and purity of the compound. Suppliers like BLD Pharm indicate the availability of comprehensive analytical data.[3] Researchers should always request a Certificate of Analysis (CoA) upon purchase, which typically includes:

-

¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity by separating the main compound from any non-volatile impurities.

Experimental Protocols: Synthesis of 3-Ethynyl-6-methylpyridazine

The logical precursor for this synthesis would be 3-chloro-6-methylpyridazine (or the corresponding bromide or iodide) and a protected or unprotected acetylene source. A common strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.[8][9]

Below is a representative, two-step experimental protocol adapted from a general procedure for the synthesis of similar ethynyl-substituted pyridazine derivatives.[10]

Step 1: Sonogashira Coupling of 3-Chloro-6-methylpyridazine with Trimethylsilylacetylene

This step involves the palladium/copper-catalyzed cross-coupling of 3-chloro-6-methylpyridazine with (trimethylsilyl)acetylene.

Reagents and Materials:

-

3-Chloro-6-methylpyridazine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Inert gas atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 2-3 eq).

-

To this stirring suspension, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, 3-methyl-6-((trimethylsilyl)ethynyl)pyridazine.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Reagents and Materials:

-

3-methyl-6-((trimethylsilyl)ethynyl)pyridazine (from Step 1)

-

Deprotecting agent (e.g., Potassium carbonate in methanol, or Tetrabutylammonium fluoride (TBAF) in THF)

-

Methanol or Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure (using Potassium Carbonate):

-

Dissolve the purified silyl-protected intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, 3-Ethynyl-6-methylpyridazine.

-

If necessary, the product can be further purified by recrystallization or a final flash column chromatography.

Visualized Workflows and Mechanisms

To further aid in the understanding of the synthesis and application of 3-Ethynyl-6-methylpyridazine, the following diagrams, generated using the DOT language, illustrate the key processes.

Caption: Proposed two-step synthesis of 3-Ethynyl-6-methylpyridazine.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Potential Applications in Drug Discovery

Pyridazine and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[11] The pyridazine nucleus is considered a bioisostere of the phenyl ring but with improved physicochemical properties, such as reduced lipophilicity and enhanced hydrogen bonding capacity. These properties can be advantageous in optimizing drug candidates for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

While specific biological data for 3-Ethynyl-6-methylpyridazine is limited in public literature, its structural motifs suggest potential utility in several areas:

-

Kinase Inhibition: The ethynyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification of target proteins. Many kinase inhibitors incorporate similar heterocyclic cores.

-

Scaffold for Library Synthesis: The terminal alkyne is a versatile functional group, readily participating in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to rapidly generate libraries of more complex molecules for high-throughput screening.

-

Metabolic Stability: The pyridazine core is often introduced to modulate the metabolic stability of drug candidates.

Given the interest in pyridazine-containing compounds as anticancer, anti-inflammatory, and antimicrobial agents, 3-Ethynyl-6-methylpyridazine represents a valuable and versatile building block for the exploration of new chemical space in drug discovery programs.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. 77778-20-2|3-Ethynyl-6-methyl-pyridazine|BLD Pharm [bldpharm.com]

- 4. 3-Ethynyl-6-methyl-pyridazine_77778-20-2_Hairui Chemical [hairuichem.com]

- 5. 3-ethynyl-6-methylpyridazine | CAS:77778-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. mdpi.org [mdpi.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Electronic Structure of 3-Ethynyl-6-methylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-Ethynyl-6-methylpyridazine. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational approach based on well-established quantum chemical methods applied to analogous pyridazine derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization and the calculation of key electronic properties. It serves as a procedural blueprint for researchers seeking to investigate the electronic characteristics of 3-Ethynyl-6-methylpyridazine and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presented protocols and data tables are representative of the expected outcomes from such theoretical studies.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of an ethynyl group at the 3-position and a methyl group at the 6-position of the pyridazine ring, as in 3-Ethynyl-6-methylpyridazine, is anticipated to significantly modulate its electronic properties and, consequently, its reactivity and potential as a pharmacological agent or functional material. Theoretical calculations provide a powerful, non-experimental means to predict and understand the electronic structure, reactivity, and spectroscopic properties of such novel compounds.

This guide focuses on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the electronic properties of 3-Ethynyl-6-methylpyridazine. DFT has been successfully used to study a variety of pyridazine derivatives, offering a balance between computational cost and accuracy.[1][2][3][4]

Theoretical Methodology

The computational investigation of 3-Ethynyl-6-methylpyridazine's electronic structure involves a multi-step process, beginning with the optimization of its molecular geometry, followed by the calculation of various electronic descriptors.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the 3-Ethynyl-6-methylpyridazine molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Computational Method: Density Functional Theory (DFT) is the recommended method.[1][2][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][2][4]

-

Basis Set: The 6-31G* or a larger basis set like 6-311+G(d,p) should be employed to provide a good balance between accuracy and computational expense.[1][5]

-

Software: The Gaussian suite of programs is a standard software package for such calculations.

-

Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) if required.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic properties of the molecule. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Key Electronic Properties:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for electron donation.[1][2]

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity for electron acceptance.[1][2]

-